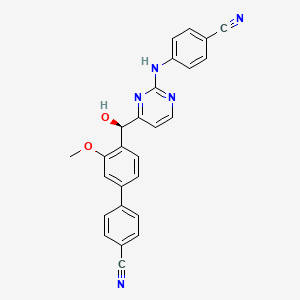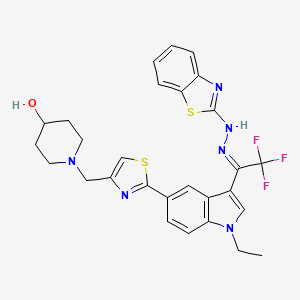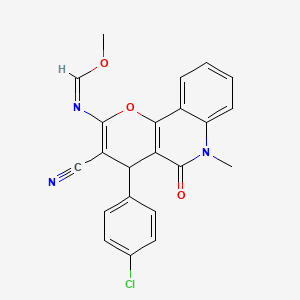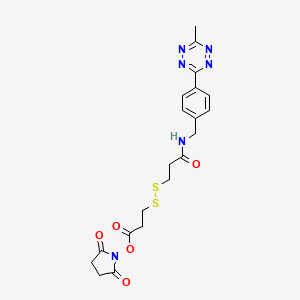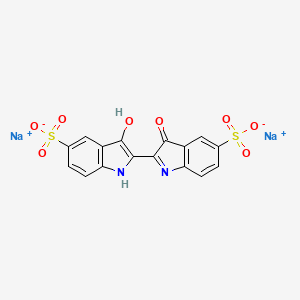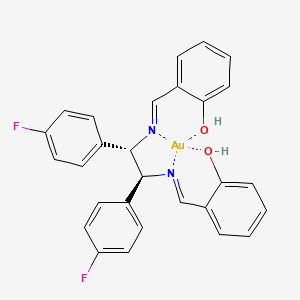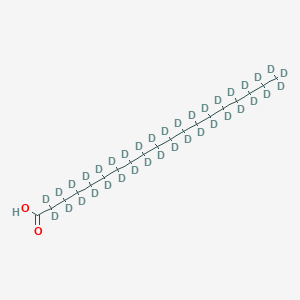
Benzyl-PEG9-Boc
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzyl-PEG9-Boc is a polyethylene glycol-based PROTAC linker. It is used in the synthesis of PROTACs (Proteolysis Targeting Chimeras), which are molecules designed to degrade specific proteins by exploiting the ubiquitin-proteasome system . This compound is characterized by its high purity and is widely cited in scientific literature .
Preparation Methods
Synthetic Routes and Reaction Conditions: Benzyl-PEG9-Boc is synthesized through a series of chemical reactions involving the protection and deprotection of functional groups. The synthesis typically starts with the preparation of polyethylene glycol (PEG) chains, which are then functionalized with benzyl and tert-butoxycarbonyl (Boc) groups. The reaction conditions often involve the use of organic solvents and catalysts to facilitate the formation of the desired product .
Industrial Production Methods: Industrial production of this compound involves scaling up the synthetic routes used in laboratory settings. This includes optimizing reaction conditions to ensure high yield and purity. The process may involve continuous flow reactors and advanced purification techniques such as chromatography to isolate the final product .
Chemical Reactions Analysis
Types of Reactions: Benzyl-PEG9-Boc undergoes various chemical reactions, including:
Substitution Reactions: The benzyl group can be substituted with other functional groups under specific conditions.
Deprotection Reactions: The Boc group can be removed under acidic conditions to expose the amine group.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions depending on the reagents used.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as alkyl halides and bases are commonly used.
Deprotection Reactions: Acidic reagents like trifluoroacetic acid are used to remove the Boc group.
Oxidation and Reduction Reactions: Oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride are used.
Major Products Formed:
Substitution Reactions: Various substituted derivatives of this compound.
Deprotection Reactions: The primary amine derivative.
Oxidation and Reduction Reactions: Oxidized or reduced forms of the compound.
Scientific Research Applications
Benzyl-PEG9-Boc is extensively used in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. Some of its applications include:
Chemistry: Used as a linker in the synthesis of PROTACs, which are used to target and degrade specific proteins.
Biology: Employed in studies involving protein degradation and cellular processes.
Medicine: Investigated for its potential in developing targeted therapies for various diseases.
Industry: Utilized in the production of advanced materials and drug delivery systems
Mechanism of Action
Benzyl-PEG9-Boc functions as a linker in PROTACs, which are bifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to its ubiquitination and subsequent degradation by the proteasome. The polyethylene glycol chain provides flexibility and solubility, while the benzyl and Boc groups facilitate the attachment of other functional groups .
Comparison with Similar Compounds
Benzyl-PEG9-acid: Contains a carboxylic acid group instead of the Boc group.
Benzyl-PEG9-t-butyl ester: Similar structure but with a t-butyl ester group.
Uniqueness: Benzyl-PEG9-Boc is unique due to its specific combination of benzyl and Boc groups, which provide distinct chemical properties and reactivity. This makes it particularly useful in the synthesis of PROTACs and other advanced materials .
Properties
Molecular Formula |
C30H52O11 |
|---|---|
Molecular Weight |
588.7 g/mol |
IUPAC Name |
tert-butyl 3-[2-[2-[2-[2-[2-[2-[2-(2-phenylmethoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoate |
InChI |
InChI=1S/C30H52O11/c1-30(2,3)41-29(31)9-10-32-11-12-33-13-14-34-15-16-35-17-18-36-19-20-37-21-22-38-23-24-39-25-26-40-27-28-7-5-4-6-8-28/h4-8H,9-27H2,1-3H3 |
InChI Key |
WJWWGTLLWMOVFX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)CCOCCOCCOCCOCCOCCOCCOCCOCCOCC1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


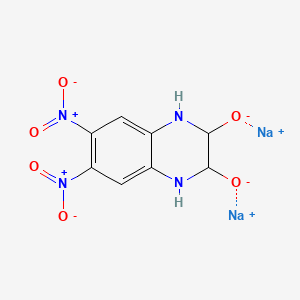


![N-[4-[4-(3-cyanophenyl)piperazin-1-yl]butyl]-4-thiophen-3-ylbenzamide](/img/structure/B12415753.png)
